Cas no 5413-69-4 (2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:3))

2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:3) structure
5413-69-4 structure
Product name:2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:3)
CAS No:5413-69-4
MF:C34H28N6O9S3
MW:760.815923690796
CID:374659
PubChem ID:407620

2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:3) Chemical and Physical Properties

Names and Identifiers

    • 2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-,sodium salt (1:3)
    • 2,7-Naphthalenedisulfonicacid,3-amino-4-[2-[4'-[2-(1-amino-4-sulfo-2-naphthalenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl
    • 3-amino-4-[[4-[4-[(1-amino-4-sulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonic acid
    • BRILLIANT PURPURIN R
    • AC1L8SZM
    • Brilliant Purpurine R
    • C.I. Direct Red 15
    • C.I. Direct Red 15 trisodium salt
    • CHEBI:723885
    • CHEMBL1092077
    • NSC7815
    • NSC-7815
    • Tertrodirect Scarlet PR
    • 25188-31-2
    • SCHEMBL14418367
    • 3-amino-4-((4''-((1-amino-4-sulfonaphthalen-2-yl)diazenyl)biphenyl-4-yl)diazenyl)naphthalene-2,7-disulfonic acid
    • BDBM50316063
    • C.I. 23510
    • 2, 3-amino-4-[[4'-[(1-amino-4-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-, trisodium salt
    • C.I. Direct Red 15, trisodium salt
    • SCHEMBL7804546
    • DTXSID501023622
    • 5413-69-4
    • Inchi: InChI=1S/C34H28N6O9S3/c1-18-13-20(7-11-27(18)37-39-29-17-30(51(44,45)46)25-5-3-4-6-26(25)32(29)35)21-8-12-28(19(2)14-21)38-40-34-24-10-9-23(50(41,42)43)15-22(24)16-31(33(34)36)52(47,48)49/h3-17H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)
    • InChI Key: LIFWPZLVTZZVLJ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N

Computed Properties

  • Exact Mass: 760.10824
  • Monoisotopic Mass: 760.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 8
  • Complexity: 1650
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 290Ų
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.61
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.748
  • PSA: 264.59
  • LogP: 12.41690

Recommend Articles

Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd